3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea
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Overview
Description
3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is a complex organic compound that features a unique combination of furan, pyridine, and oxane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. One common method involves the initial formation of the furan and pyridine intermediates, followed by their coupling through a series of reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is unique due to its specific combination of furan, pyridine, and oxane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea is a novel urea derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C13H14N2O3. Its structure comprises a furan moiety, a pyridine ring, and an oxan-4-yl urea group, which contribute to its biological activity.
Anticancer Activity
Recent studies have focused on evaluating the antiproliferative effects of this compound against various cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound was tested against several cancer cell lines including HCT116 (colorectal), SW480 (colorectal), A375 (melanoma), and MiaPaca-2 (pancreatic).
- IC50 Values : The results indicated that the compound exhibited significant antiproliferative activity with IC50 values ranging from 9.8 µM to 28 µM across different cell lines. Notably, it demonstrated superior activity compared to standard chemotherapeutic agents like cisplatin .
The mechanism by which This compound exerts its anticancer effects involves:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, leading to inhibited proliferation. This was confirmed through flow cytometry analysis which showed an increase in the percentage of cells in the G0/G1 phase from 50.3% in control to 71% in treated cells after 24 hours .
- Downregulation of Cyclin-dependent Kinases : It was found to downregulate CDK4 and CDK6, key regulators of the cell cycle, which is crucial for its antiproliferative effects .
Apoptosis Analysis
While apoptosis was assessed as a potential mechanism, results indicated that it does not play a significant role in the anticancer activity of this compound within the tested time frames. The percentage of cells undergoing late apoptosis/necrosis only slightly increased upon treatment, suggesting that other mechanisms may be more prominent .
Case Studies
A recent study highlighted the efficacy of this compound in vivo:
Properties
IUPAC Name |
1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(19-14-3-6-21-7-4-14)18-10-12-8-13(11-17-9-12)15-2-1-5-22-15/h1-2,5,8-9,11,14H,3-4,6-7,10H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVYROWWXMBKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.